(2S)-2-[(methylsulfanyl)methyl]pyrrolidine (2S)-2-[(methylsulfanyl)methyl]pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20446678
InChI: InChI=1S/C6H13NS/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1
SMILES:
Molecular Formula: C6H13NS
Molecular Weight: 131.24 g/mol

(2S)-2-[(methylsulfanyl)methyl]pyrrolidine

CAS No.:

Cat. No.: VC20446678

Molecular Formula: C6H13NS

Molecular Weight: 131.24 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[(methylsulfanyl)methyl]pyrrolidine -

Specification

Molecular Formula C6H13NS
Molecular Weight 131.24 g/mol
IUPAC Name (2S)-2-(methylsulfanylmethyl)pyrrolidine
Standard InChI InChI=1S/C6H13NS/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1
Standard InChI Key UAFBQROGXTXREC-LURJTMIESA-N
Isomeric SMILES CSC[C@@H]1CCCN1
Canonical SMILES CSCC1CCCN1

Introduction

Chemical Identity

PropertyDetails
IUPAC Name(2S)-2-[(methylsulfanyl)methyl]pyrrolidine
Molecular FormulaC6H13NS
Molecular Weight131.24 g/mol
StructureContains a pyrrolidine ring substituted at the 2-position with a methylsulfanyl group.
ChiralityThe compound is optically active due to the stereocenter at the 2-position.

Structural Characteristics

The compound features:

  • A pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

  • A methylsulfanyl group (-SCH3) attached to the 2-position of the pyrrolidine ring.

  • A single stereocenter at the 2-position, making it an enantiomerically pure compound in its (S)-configuration.

This structure imparts unique chemical and biological properties to the molecule.

Synthesis

The synthesis of (2S)-2-[(methylsulfanyl)methyl]pyrrolidine generally involves:

  • Starting Materials: The preparation often begins with commercially available L-proline or similar chiral precursors.

  • Key Reaction Steps:

    • Functionalization of the pyrrolidine ring at the 2-position.

    • Introduction of the methylsulfanyl group via nucleophilic substitution or addition reactions.

  • Catalysts and Reagents: Chiral catalysts and mild reaction conditions are employed to preserve stereochemistry.

Biological Relevance

Pyrrolidine derivatives, including (2S)-2-[(methylsulfanyl)methyl]pyrrolidine, are commonly studied for their biological activity:

  • Pharmacological Potential: Pyrrolidines are often used as building blocks in drug design due to their conformational rigidity and ability to interact with biological targets.

  • Enzyme Inhibition: The sulfur-containing moiety may interact with thiol groups in enzymes, potentially leading to inhibitory effects.

Applications

  • Chemical Synthesis:

    • Used as an intermediate in the synthesis of more complex organic molecules.

    • Serves as a precursor for chiral ligands and catalysts in asymmetric synthesis.

  • Pharmaceutical Research:

    • Investigated for its role in developing drugs targeting neurological disorders and infections.

    • The pyrrolidine scaffold is widely recognized for its presence in bioactive compounds.

  • Biological Studies:

    • Utilized in probing enzyme mechanisms due to its structural similarity to natural substrates.

Comparison with Related Compounds

Compound NameStructural DifferenceApplications
(R)-PyrrolidineLacks the methylsulfanyl groupCommonly used as a chiral auxiliary in synthesis
2-[2-(Methylsulfanyl)ethyl]pyridineContains a pyridine instead of a pyrrolidine ringStudied for antimicrobial activity

Research Outlook

Recent studies suggest that sulfur-containing pyrrolidines like (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hold promise for:

  • Development of novel therapeutic agents.

  • Use as probes in biochemical assays.

  • Exploration in green chemistry as recyclable chiral auxiliaries.

Further research into its pharmacokinetics, toxicity, and environmental impact is necessary to fully realize its potential.

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